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molecular formula C11H12O5 B1605841 [4-(Acetyloxy)-3-methoxyphenyl]acetic acid CAS No. 5447-38-1

[4-(Acetyloxy)-3-methoxyphenyl]acetic acid

Cat. No. B1605841
M. Wt: 224.21 g/mol
InChI Key: QLJMBAXRCXCSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05013759

Procedure details

Specifically, acetic anhydride (120 mL) was added to 30.0 g (165 mmol) homovanillic acid and the mixture was allowed to reflux for 6 hours. The solvent was evaporated, leaving an oil which was poured into 1L H2O and allowed to stir overnight. The solid was collected and dried in vacuo to give 33.1 g of 4-acetoxy-3-methoxyphenylacetic acid.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[C:8]([OH:20])(=[O:19])[CH2:9][C:10]1[CH:18]=[CH:17][C:15]([OH:16])=[C:12]([O:13][CH3:14])[CH:11]=1>O>[C:1]([O:16][C:15]1[CH:17]=[CH:18][C:10]([CH2:9][C:8]([OH:20])=[O:19])=[CH:11][C:12]=1[O:13][CH3:14])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30 g
Type
reactant
Smiles
C(CC1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
leaving an oil which
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)CC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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